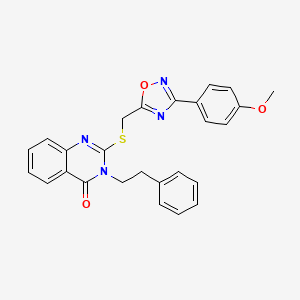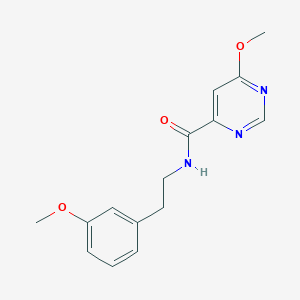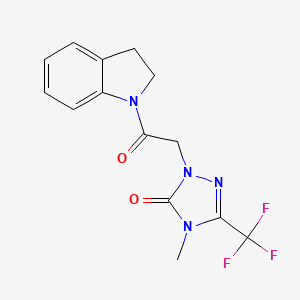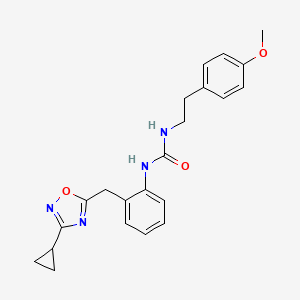
2-(2-chlorophenoxy)-N-(1-cyanocyclohexyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related acetamide compounds involves various chemical reactions, often starting from chiral amino acids or other suitable precursors. For example, the synthesis of a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides with opioid kappa agonist properties was described, starting from chiral amino acids and introducing various alkyl and aryl substituents . Similarly, the synthesis of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide was achieved by an N-acylation reaction between 2-aminothiophene-3-carbonitrile and activated 2-(thiophen-2-yl)acetic acid . These methods could potentially be adapted for the synthesis of "2-(2-chlorophenoxy)-N-(1-cyanocyclohexyl)acetamide."
Molecular Structure Analysis
The molecular structure of acetamide derivatives is often characterized using techniques such as FT-IR, NMR spectroscopy, and X-ray crystallography. For instance, the crystal packing of a thiophene-based acetamide was stabilized by hydrogen bonds, and its structure was further investigated using DFT methods . Another study provided insights into the crystal structure of 2-Chloro-N-(2,4-dinitrophenyl) acetamide, revealing intramolecular hydrogen bonding and intermolecular interactions . These techniques could be used to analyze the molecular structure of "2-(2-chlorophenoxy)-N-(1-cyanocyclohexyl)acetamide."
Chemical Reactions Analysis
Acetamide derivatives can undergo various chemical reactions. For example, N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthyl)acetamide reacts with aromatic amines to give different compounds, suggesting a versatile reactivity that could be relevant for the target compound . The reactivity of such compounds can be influenced by their functional groups and the presence of electron-withdrawing or electron-donating substituents.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and biological activity, are influenced by their molecular structure. For instance, the anticonvulsant activity of certain acetamide derivatives was attributed to their ability to inhibit voltage-gated sodium currents and enhance the GABA effect . The solvatochromic effects of 2-Chloro-N-(2,4-dinitrophenyl) acetamide in different solvents indicate the influence of solvent polarity on the compound's properties . These properties are important for understanding the potential applications of "2-(2-chlorophenoxy)-N-(1-cyanocyclohexyl)acetamide" in various fields, including pharmaceuticals.
科学的研究の応用
Green Light on Ketamine: On-Road Safety Considerations
Ketamine, a derivative within the same chemical family, demonstrates diverse clinical applications including its use as an analgesic, sedative, and antidepressant. Its pharmacological action as an N-methyl-d-aspartate (NMDA) receptor antagonist underpins its efficacy across these applications. Despite its clinical utility, the psychoactive effects of ketamine, such as cognitive deficits, necessitate a careful assessment of its implications on activities requiring high cognitive function like driving (Hayley et al., 2015).
Synthesis and Analogs of Ketamine
The synthesis and exploration of ketamine and related analogs have been a focal point of research, highlighting the compound's significance in emergency and pediatric care. Recent interest has surged around its rapid-acting antidepressant effects, prompting a reevaluation of its potential across various medical disciplines (Jose, Dimitrov, & Denny, 2018).
Mechanistic Insights into Ketamine's Enantiomers
Research into the enantiomers of ketamine, facilitated by capillary electrophoresis and other sophisticated techniques, has provided a deeper understanding of its chiral pharmacodynamics. These studies underscore the importance of molecular orientation in the drug's efficacy and safety profile, offering a path toward more targeted therapeutic applications (Chankvetadze et al., 2002).
Novel Derivatives of Ketamine
Innovative research has led to the synthesis of new ketamine derivatives, showcasing the versatility of its core structure for the development of potential therapeutic agents. These derivatives are explored for various pharmacological effects, including their potential analgesic and anesthetic properties, highlighting the ongoing interest in expanding the clinical utility of ketamine-based compounds (Masaud et al., 2022).
特性
IUPAC Name |
2-(2-chlorophenoxy)-N-(1-cyanocyclohexyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O2/c16-12-6-2-3-7-13(12)20-10-14(19)18-15(11-17)8-4-1-5-9-15/h2-3,6-7H,1,4-5,8-10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWWOFQMAIVRDMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)COC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenoxy)-N-(1-cyanocyclohexyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-chloro-2-(cyclopropylsulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2548955.png)

![2-[(2-Methylphenyl)methyl]butanoic acid](/img/structure/B2548957.png)
![2-((1-(Methylsulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole](/img/structure/B2548958.png)
![3-[1-[(2-Methylpropan-2-yl)oxycarbonyl]-3,6-dihydro-2H-pyridin-4-yl]furan-2-carboxylic acid](/img/structure/B2548960.png)

![3,6-dimethyl-2-[(6-methyl-1H-benzimidazol-2-yl)methylsulfanyl]thieno[2,3-d]pyrimidin-4-one](/img/structure/B2548962.png)

![6-(4-methoxyphenyl)-3-methyl-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2548970.png)
![2-(3-cyclohexyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2548971.png)
![4-Amino-6-methylfuro[3,4-c]pyridin-3(1h)-one](/img/structure/B2548975.png)


![Benzo[d]thiazol-6-yl(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2548978.png)